Dbco-peg4-mmaf

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

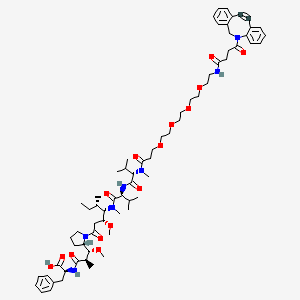

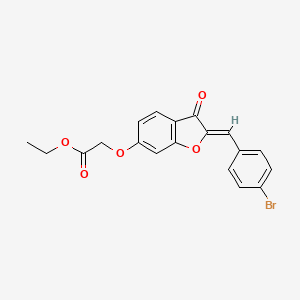

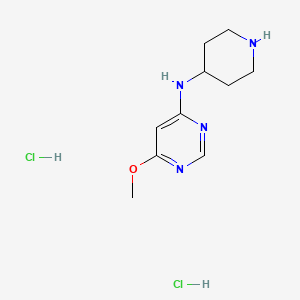

DBCO-PEG4-MMAF is a potent antitumor agent that is part of the antibody-drug conjugate (ADC) family . It is composed of the tubulin polymerization inhibitor MMAF and the cleavable linker DBCO-PEG4 .

Synthesis Analysis

DBCO-PEG4-MMAF can be used in the synthesis of ADCs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of DBCO-PEG4-MMAF is C69H99N7O15 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-PEG4-MMAF is a bioconjugate that allows for selective delivery of the cytotoxic agent to cancer cells, reducing off-target effects and increasing the therapeutic index .Physical And Chemical Properties Analysis

DBCO-PEG4-MMAF is a white to off-white solid . It has a molecular weight of 1266.6 and is soluble in DMSO, DCM, and DMF .科学研究应用

1. 抗体偶联药物在肿瘤学中

DBCO-PEG4-MMAF 在肿瘤学领域中扮演着至关重要的角色,尤其是在抗体偶联药物 (ADC) 的创建中。Zimmerman 等人 (2014) 证明,使用无细胞蛋白表达系统,优化过的非天然氨基酸的位点特异性掺入促进了 DBCO-PEG-单甲基澳瑞他汀 (DBCO-PEG-MMAF) 与肿瘤特异性抗体的近乎完全偶联。此方法增强了 ADC 在细胞毒性分析中的效力 (Zimmerman 等人,2014)。

2. 软骨组织工程

在组织工程领域,DBCO-PEG4-MMAF 用于可原位交联的水凝胶。Han 等人 (2018) 合成了 HA-PEG4-DBCO 并将其用于软骨再生,展示了其作为组织工程可注射支架的潜力 (Han 等人,2018)。

3. siRNA 的靶向递送

该化合物在癌症治疗中靶向递送小干扰 RNA (siRNA) 中也发挥着重要作用。Klein 等人 (2018) 描述了使用 DBCO-PEG 试剂对 siRNA 脂多聚体的叶酸受体导向表面功能化的应用,增强了其在体内杀伤肿瘤细胞的功效 (Klein 等人,2018)。

4. 基因递送载体

在基因治疗中,DBCO-PEG4-MMAF 用于基因递送载体的开发。Schmieder 等人 (2007) 表明,用 DNA 结合肽和 DBCO-PEG4-MMAF 功能化的聚乙二醇 (PEG) 可以有效地转染细胞,表明其在基因递送应用中的潜力 (Schmieder 等人,2007)。

5. 组织工程支架

Mao 等人 (2019) 探索了 DBCO 修饰的 PCL-PEG (PCL-PEG-DBCO) 在组织工程中的应用。他们开发了一种基于生物正交反应的策略,用于组织工程支架的原位特异性和高效细胞化 (Mao 等人,2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWQPQSLVDNXHD-KAHYCXMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H99N7O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)

![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)